molecular formula C24H28N2O3S B2688441 (3-(morpholinomethyl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone CAS No. 1421455-51-7

(3-(morpholinomethyl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2688441
CAS RN: 1421455-51-7
M. Wt: 424.56
InChI Key: VACNKWGWFBERHT-UHFFFAOYSA-N
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Description

The compound (3-(morpholinomethyl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone is a synthetic molecule that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has shown potential in various applications due to its unique chemical structure.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis of complex molecules related to (3-(morpholinomethyl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone involves multi-step organic reactions. For example, the synthesis of related compounds involves the transformation of natural acids through amidation processes, showcasing the morpholino ring's adoption of a chair conformation (Bakare et al., 2005). Additionally, structural exploration through crystallography provides insights into molecular conformations and stability, essential for understanding the compound's chemical behavior (Prasad et al., 2018).

Antitumor Activity

Compounds structurally related to this compound have been evaluated for their antitumor activities. For instance, derivatives have shown distinct inhibition on the proliferation of various cancer cell lines, highlighting the potential for therapeutic applications (Tang & Fu, 2018).

Synthesis of Gold Nanoparticles

The compound's derivatives have been used in the novel synthesis of gold nanoparticles, indicating its utility in nanotechnology. This application involves the reduction of gold(III) solutions, demonstrating the compound's role in producing nanoparticles with controlled morphologies, essential for electronic, catalytic, and optical applications (Roy et al., 2008).

Xanthine Oxidase Inhibition and Antioxidant Properties

Further research into derivatives has shown xanthine oxidase inhibition and potent antioxidant properties, suggesting the compound's relevance in developing treatments for diseases caused by oxidative stress and free radicals (Ranganatha et al., 2014).

Molecular Docking Studies

Molecular docking studies of structurally similar compounds have been conducted to understand their interaction with biological targets, providing insights into their potential antibacterial activity. This research underscores the compound's applicability in designing new drugs and understanding their mechanisms of action (Shahana & Yardily, 2020).

properties

IUPAC Name

[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c27-24(26-10-5-15-30-17-18(26)16-25-11-13-28-14-12-25)23-19-6-1-3-8-21(19)29-22-9-4-2-7-20(22)23/h1-4,6-9,18,23H,5,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACNKWGWFBERHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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